molecular formula C7H4ClLiN2O3 B8673747 Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

Cat. No.: B8673747
M. Wt: 206.5 g/mol
InChI Key: FXLKVAPECDXTMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C7H4ClLiN2O3 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4ClLiN2O3

Molecular Weight

206.5 g/mol

IUPAC Name

lithium;2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C7H5ClN2O3.Li/c8-4-1-2-5(9-3-4)10-6(11)7(12)13;/h1-3H,(H,12,13)(H,9,10,11);/q;+1/p-1

InChI Key

FXLKVAPECDXTMM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=NC=C1Cl)NC(=O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl chlorooxoacetate (78.7 ml) was added dropwise to a suspension of 2-amino-5-chloropyridine (100 g) and sodium hydrogencarbonate (78.4 g) in tetrahydrofuran (2000 ml) at 0° C., and the mixture was stirred at room temperature for 2 hours. After the reaction mixture was added to a mixture of diethyl ether (2000 ml), ammonium chloride (62.4 g) and water (1000 ml), liquid separation was performed. The resultant water layer was extracted with methylene chloride. Organic layers were combined and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate (162 g). Water (450 ml) and lithium hydroxide (18.2 g) were added to a solution of this ester (160 g) in tetrahydrofuran (1800 ml). After the mixture was stirred at room temperature for 2 hours, the solvent was distilled off under reduced pressure, and hexane (3000 ml) was added to the resultant residue to stir the mixture for 3 hours. Solids were collected by filtration and dried. Acetonitrile (1000 ml) was added to the solids (190 g), and the mixture was stirred for 1 hour. Solids formed were collected by filtration, washed with diethyl ether (500 ml) and then dried to obtain the title compound (158 g).
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One

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